2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid

Description

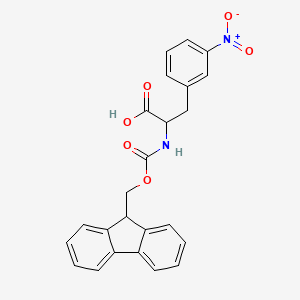

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid (CAS: 282525-10-4) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino functionality and a 3-nitrophenyl substituent on the β-carbon of the propanoic acid backbone. The nitro group at the meta position of the phenyl ring confers unique electronic and steric properties, influencing reactivity in coupling reactions and interactions with biological targets . The compound has a molecular formula of C24H20N2O6 and a molecular weight of 432.43 g/mol. Its synthesis typically involves Fmoc-protection of the amino group followed by functionalization of the side chain, as inferred from analogous pathways in the literature .

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIZJKKIJYRJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426010, DTXSID301195980 | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-23-9, 206060-42-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266999-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Nitrophenylalanine typically involves the protection of the amino group of L-3-nitrophenylalanine with the Fmoc group. This can be achieved by reacting L-3-nitrophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group without affecting the nitro group.

Industrial Production Methods: Industrial production of Fmoc-L-3-Nitrophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-3-Nitrophenylalanine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Reduction: The major product is Fmoc-L-3-aminophenylalanine.

Substitution: The products depend on the nucleophile used, resulting in various substituted phenylalanine derivatives.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid, also known as Fmoc-L-3-nitrophenylalanine, is a phenylalanine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used to protect the amino group during peptide synthesis coupling reactions. It has a molecular formula of C24H20N2O6 and a molecular weight of 432.4 g/mol. The nitro group at the third position of the phenyl ring enhances its electrophilic properties, making it valuable in various chemical applications.

Applications

this compound is primarily used in peptide synthesis to create peptides with specific functionalities for drug discovery and development. Its unique properties make it a useful building block for developing biologically active compounds and studying structure-activity relationships in medicinal chemistry.

Fmoc Group and Peptide Synthesis

The Fmoc group in this compound can be selectively removed under basic conditions, typically using piperidine. This allows for the subsequent coupling of this amino acid in peptide synthesis.

Nitro Group Reactivity

The nitro group in this compound can participate in electrophilic aromatic substitution reactions, expanding its reactivity profile. It can also undergo reduction reactions to convert the nitro group into an amine, modifying its biological activity and properties.

** structural Similarities**

Several compounds share structural similarities with this compound:

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic Acid: This compound has a nitro group at the para position.

- (R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic Acid: This compound has a different nitro position and is used in similar applications.

- 4-Nitrophenylalanine: This compound lacks Fmoc protection and has a simpler structure.

These compounds highlight the versatility of modifications around the phenyl ring and the impact of substituents on biological activity and chemical reactivity.

Table of Structurally Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic Acid | C24H20N2O6 | Nitro group at para position |

| (R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic Acid | C24H20N2O6 | Different nitro position; used in similar applications |

| 4-Nitrophenylalanine | C9H10N2O4 | Lacks Fmoc protection; simpler structure |

Mechanism of Action

The mechanism of action of Fmoc-L-3-Nitrophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in peptide bond formation. The nitro group can influence the electronic properties of the phenylalanine residue, affecting the overall structure and function of the peptide .

Comparison with Similar Compounds

Nitrophenyl Isomers

- 3-Nitrophenyl vs. 2-Nitrophenyl: The positional isomerism of the nitro group significantly impacts physicochemical properties. For example, (3R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propanoic acid (CAS: 517905-93-0) exhibits a melting point >150°C and distinct NMR shifts due to intramolecular hydrogen bonding between the nitro group and the carboxylic acid . In contrast, the 3-nitrophenyl analog (target compound) may exhibit lower solubility in polar solvents due to reduced dipole interactions .

3-Nitrophenyl vs. 4-Nitrophenyl :

The para-nitro derivative (CAS: 507472-26-6) demonstrates enhanced resonance stabilization, leading to higher thermal stability (decomposition >250°C) compared to the meta isomer. This difference is critical in photolabile linker applications, where para-substituted nitro groups undergo faster photoreduction .

Substituent Diversity

- Trifluoromethylphenyl Analogs: (R)-3-(Fmoc-amino)-3-(2-trifluoromethylphenyl)propanoic acid (CAS: 517905-86-1) has a molecular weight of 455.43 g/mol. The electron-withdrawing CF3 group increases acidity (pKa ~3.5 vs. ~4.2 for the nitro analog) and enhances resistance to enzymatic degradation, making it suitable for protease-resistant peptide design .

- Hydroxy and Sulfanyl Derivatives: Compounds like 2-(Fmoc-amino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid (melting point: 116–117°C) exhibit improved water solubility due to the polar sulfanyl and hydroxy groups, whereas the nitro-substituted target compound is more lipophilic (logP ~2.8) .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid, commonly referred to as Fmoc-3-nitro-L-tyrosine, is an amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for stabilizing the amino group during chemical reactions. The presence of a nitro group on the phenyl ring contributes to its unique biochemical properties.

- Molecular Formula : C24H20N2O6

- Molecular Weight : 432.4 g/mol

- CAS Number : 266999-23-9

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its structural components:

- Fmoc Group : Acts as a protecting group for the amino functionality during peptide synthesis, allowing for selective reactions without affecting the amino group.

- Nitro Group : The nitration of phenolic compounds can influence various biochemical pathways, particularly in neurodegenerative diseases by affecting protein behavior.

Biological Activity

Research indicates that Fmoc-3-nitro-L-tyrosine exhibits several biological activities:

1. Peptide Synthesis

Fmoc-3-nitro-L-tyrosine is primarily utilized in the synthesis of peptides where it serves as a building block. Its stability under various conditions makes it a preferred choice for solid-phase peptide synthesis (SPPS).

2. Neuroprotective Effects

Studies have suggested that compounds containing nitrophenyl groups can exhibit neuroprotective properties. For instance, the nitration of tyrosine residues in proteins has been linked to altered protein function during neurodegenerative processes such as Alzheimer's and Parkinson's diseases.

3. Antioxidant Properties

Certain derivatives of nitrophenyl compounds have demonstrated antioxidant activity, which may be beneficial in mitigating oxidative stress in cells .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of Fmoc-3-nitro-L-tyrosine is influenced by its use in peptide synthesis. The bioavailability and metabolic pathways depend on the specific peptides formed and their interactions within biological systems.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic Acid?

The synthesis typically involves Fmoc-protection of the amino group followed by coupling with a 3-nitrophenylpropanoic acid derivative. Key steps include:

- Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) to protect the amine group .

- Coupling : Activate the carboxyl group using reagents like HOBt/EDC (1-hydroxybenzotriazole/N-ethyl-N’-(dimethylaminopropyl)carbodiimide) for efficient peptide bond formation .

- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the product, with monitoring via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

- NMR : Confirm the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and nitrophenyl moiety (δ 8.1–8.3 ppm for nitro-substituted aromatic protons) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~466.4 (calculated for C₂₄H₂₀N₂O₆) .

Q. What are the critical storage conditions to maintain stability?

Store at –20°C under inert gas (argon/nitrogen) to prevent Fmoc deprotection or nitro group reduction. Protect from light to avoid photodegradation of the nitrophenyl group .

Advanced Research Questions

Q. How does the 3-nitrophenyl group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The electron-withdrawing nitro group enhances steric hindrance, slowing coupling kinetics. Mitigation strategies include:

- Extended Reaction Times : 2–4 hours for coupling steps .

- Double Coupling : Repeat the coupling step to ensure >95% yield .

- Microwave Assistance : Reduce reaction time to 30–60 minutes at 50°C .

Q. What methodologies resolve contradictions in spectroscopic data for nitro-substituted Fmoc-amino acids?

Discrepancies in NMR chemical shifts (e.g., nitro group proton signals) may arise from solvent polarity or pH. Approaches include:

Q. How can the nitro group be selectively reduced without affecting the Fmoc protection?

Use catalytic hydrogenation (H₂/Pd-C) in ethanol at 25°C for 6 hours. The Fmoc group remains intact under these mild conditions, while the nitro group converts to an amine (–NH₂) . Monitor via TLC (disappearance of nitrophenyl UV absorption at 254 nm) .

Methodological Challenges and Solutions

Q. What strategies prevent racemization during peptide elongation with this compound?

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .

- Additives : Use HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt to enhance coupling efficiency and reduce side reactions .

Q. How does the nitrophenyl group impact HPLC retention times compared to other aryl substituents?

The nitro group increases hydrophobicity, leading to longer retention times (e.g., 12.5 min vs. 10.2 min for phenyl analogs on a C18 column). Calibrate gradients using reference compounds like Fmoc-phenylalanine .

Safety and Handling in Academic Settings

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., NOx) .

- Waste Disposal : Neutralize with 10% acetic acid before disposal as hazardous organic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.